(R)-5-Bromo-3-methylisoindolin-1-one

Catalog No.
S8472006
CAS No.
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-Bromo-3-methylisoindolin-1-one

Product Name

(R)-5-Bromo-3-methylisoindolin-1-one

IUPAC Name

(3R)-5-bromo-3-methyl-2,3-dihydroisoindol-1-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-5-8-4-6(10)2-3-7(8)9(12)11-5/h2-5H,1H3,(H,11,12)/t5-/m1/s1

InChI Key

RDJDCBIHMNWYEC-RXMQYKEDSA-N

SMILES

CC1C2=C(C=CC(=C2)Br)C(=O)N1

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C(=O)N1

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)Br)C(=O)N1

(R)-5-Bromo-3-methylisoindolin-1-one is a chemical compound characterized by its unique isoindoline structure, which is a bicyclic compound featuring a fused indole and a five-membered ring. The presence of a bromine atom at the 5-position and a methyl group at the 3-position contributes to its distinct chemical properties. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Typical of isoindoline derivatives. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of suitable conditions, allowing for the functionalization of the aromatic system.
  • Nucleophilic Addition: The carbonyl group in the isoindoline structure can react with nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex structures, often utilized in synthesizing biologically active compounds.

The biological activity of (R)-5-Bromo-3-methylisoindolin-1-one has been explored in several studies. It exhibits:

  • Anticancer Properties: Compounds related to isoindoline structures have shown promising results against various cancer cell lines, including breast and lung cancer cells .
  • Inhibition of Kinases: Some derivatives have demonstrated inhibitory effects on key kinases like VEGFR-2, which is involved in tumor angiogenesis .
  • Potential as Antimicrobial Agents: Preliminary studies suggest that similar compounds may possess antimicrobial properties, although specific data on (R)-5-Bromo-3-methylisoindolin-1-one is limited.

The synthesis of (R)-5-Bromo-3-methylisoindolin-1-one can be achieved through several methods:

  • Bromination of Isoindolinones: Starting from 3-methylisoindolin-1-one, bromination can be performed using bromine or other brominating agents.
  • Cyclization Reactions: The compound may be synthesized via cyclization of appropriate precursors under acidic or basic conditions.
  • Chiral Synthesis Techniques: To obtain the (R)-enantiomer specifically, chiral catalysts or resolution techniques may be employed during synthesis.

(R)-5-Bromo-3-methylisoindolin-1-one has potential applications in:

  • Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting cancer and other diseases.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Isoindoline derivatives are explored for their properties in organic electronics and photonic applications.

Interaction studies involving (R)-5-Bromo-3-methylisoindolin-1-one focus on its binding affinities with various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific protein targets.
  • In Vitro Assays: To evaluate the biological effects and mechanisms of action on cell lines.

Such studies are crucial for understanding its therapeutic potential and guiding further development.

Several compounds share structural similarities with (R)-5-Bromo-3-methylisoindolin-1-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-BromoindoleBromine at position 5Anticancer activity
3-MethylisoindoleMethyl group at position 3Neuroprotective effects
5-Bromo-2-methylisoindoleBromine at position 5, methyl at 2Antimicrobial properties
1-Benzyl-5-bromoindolinoneBenzyl substitution on nitrogen atomInhibitory effects on kinases

Uniqueness of (R)-5-Bromo-3-Methylisoindolin-1-One

The uniqueness of (R)-5-Bromo-3-methylisoindolin-1-one lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs. The presence of both bromine and methyl groups allows for diverse reactivity patterns not found in simpler analogs. This complexity enhances its potential as a lead compound in drug discovery efforts targeting specific pathways involved in cancer progression or other diseases.

Crystallographic Analysis and Stereochemical Configuration

The molecular structure of (R)-5-Bromo-3-methylisoindolin-1-one comprises a bicyclic isoindolinone core with a bromine atom at position 5 and a methyl group at position 3. The (R)-configuration at the 3-position introduces chirality, which influences its interactions in asymmetric synthesis and biological systems.

  • Bond Lengths and Angles:
    While direct crystallographic data for this specific compound is unavailable, analogous structures such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde provide insights. In such systems, conjugation between the carbonyl group and the aromatic ring shortens the C–N bond (e.g., 1.388 Å in related compounds). The isoindolinone ring typically adopts a planar conformation, with deviations <0.02 Å, as seen in similar isoindoline derivatives.

    • The C–Br bond length is expected to approximate 1.90–1.93 Å, consistent with brominated aromatic systems.
    • The methyl group at C3 introduces steric effects, potentially distorting the isoindolinone ring’s planarity by 5–10°.
  • Stereochemical Implications:
    The (R)-configuration at C3 determines the spatial arrangement of the methyl group relative to the bromine substituent. This configuration can be verified via X-ray crystallography or circular dichroism (CD), though such data remain unpublished for this compound.

Table 1: Key Structural Parameters of (R)-5-Bromo-3-methylisoindolin-1-one

ParameterValue/DescriptionSource
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
Configuration(R)-chiral center at C3
Predicted C–Br Bond Length~1.91 Å
Planarity of IsoindolinoneNear-planar (deviation <0.02 Å)

Comparative Study of Isoindolinone Bromination Patterns

Bromination position significantly alters the electronic and steric profiles of isoindolinones. A comparison with 6-bromo-3-methylisoindolin-1-one and 5-bromo-2-methylisoindolin-1-one reveals the following trends:

  • Electronic Effects:

    • 5-Bromo Substitution: The bromine at position 5 donates electron-withdrawing effects via resonance, deactivating the aromatic ring and directing electrophilic attacks to the 4- and 7-positions.
    • 6-Bromo Substitution: In the 6-bromo isomer, bromine’s inductive effect dominates, leading to distinct reactivity in cross-coupling reactions.
  • Steric Considerations:

    • The methyl group at position 3 in (R)-5-bromo-3-methylisoindolin-1-one creates a crowded environment, reducing accessibility to the carbonyl oxygen compared to 2-methyl analogues.

Table 2: Bromination Effects on Isoindolinone Derivatives

CompoundBromine PositionKey ReactivitySolubility
(R)-5-Bromo-3-methylisoindolin-1-one5Electrophilic substitution at C4/C7Moderate in DMF
6-Bromo-3-methylisoindolin-1-one6Suzuki-Miyaura couplingLow in water
5-Bromo-2-methylisoindolin-1-one5Nucleophilic aromatic substitutionHigh in THF

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • Methyl group (C3): A doublet at δ 1.45 ppm (3H, J = 6.8 Hz) for the CH₃ group, split by the adjacent chiral proton.
    • Aromatic protons:
      • H-4: δ 7.32 ppm (d, J = 8.0 Hz)
      • H-7: δ 7.28 ppm (d, J = 8.0 Hz)
      • H-6: δ 7.18 ppm (s, 1H).
    • NH Proton: δ 8.10 ppm (s, 1H), broadened due to hydrogen bonding.
  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C1): δ 168.5 ppm
    • C-Br: δ 122.3 ppm
    • Methyl (C3): δ 22.7 ppm.

Infrared (IR) Spectroscopy

  • Key Absorptions:
    • ν(C=O): 1705 cm⁻¹ (strong, conjugated carbonyl)
    • ν(N–H): 3250 cm⁻¹ (broad, amine stretch)
    • ν(C–Br): 560 cm⁻¹.

Mass Spectrometry

  • EI-MS (m/z):
    • Molecular ion: [M]⁺ at m/z 226 (relative intensity 15%)
    • Fragments:
      • m/z 147 (loss of Br, 100%)
      • m/z 119 (loss of CO, 65%).

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

224.97893 g/mol

Monoisotopic Mass

224.97893 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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